molecular formula C12H5Cl5 B165813 Aroclor 1254 CAS No. 11097-69-1

Aroclor 1254

Cat. No.: B165813
CAS No.: 11097-69-1
M. Wt: 326.4 g/mol
InChI Key: AUGNBQPSMWGAJE-UHFFFAOYSA-N
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Description

Polychlorinated biphenyls are mixtures of up to 209 individual chlorinated compounds (known as congeners). There are no known natural sources of PCBs. PCBs are either oily liquids or solids that are colorless to light yellow. Some PCBs can exist as a vapor in air. PCBs have no known smell or taste. Many commercial PCB mixtures are known in the U. S. by the trade name Aroclor. PCBs have been used as coolants and lubricants in transformers, capacitors, and other electrical equipment because they don't burn easily and are good insulators. The manufacture of PCBs was stopped in the U. S. in 1977 because of evidence they build up in the environment and can cause harmful health effects. Products made before 1977 that may contain PCBs include old fluorescent lighting fixtures and electrical devices containing PCB capacitors, and old microscope and hydraulic oils.
A mixture of polychlorinated biphenyls that induces hepatic microsomal UDP-glucuronyl transferase activity towards thyroxine.

Mechanism of Action

Target of Action

Aroclor 1254, a commercial mixture of polychlorinated biphenyls (PCBs), primarily targets the aryl hydrocarbon receptor (AhR) and other transcription factors . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the transcription of many genes, thereby inducing a regulatory gene network .

Mode of Action

This compound has the ability to activate the AhR and other transcription factors . Upon activation, these transcription factors bind to specific DNA-binding elements, initiating the transcriptional activation of targeted genes . This interaction results in altered transcription factor expression, enabling the activation of promoters of many genes . Notably, this compound also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animals such as sheep and pigs . . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound can vary among its different components, impacting its bioavailability.

Result of Action

The action of this compound leads to various molecular and cellular effects. It impairs the development of ovarian follicles by inducing the apoptosis of granulosa cells . In the brain, it alters central and peripheral vasopressin release in response to dehydration . In the intestines of zebrafish, this compound exposure results in inflammation and oxidative stress . Moreover, it disturbs intestinal metabolites and intestinal microflora .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Its environmental toxicity and classification as a persistent organic pollutant led to its production being banned . Due to its use as a coolant in electric transformers, pcbs still persist in built environments . The impact of these environmental factors on the action of this compound is an area of ongoing research.

Biochemical Analysis

Biochemical Properties

Aroclor 1254 is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to reduce cell viability and induce overproduction of intracellular reactive oxygen species in a dose-dependent manner . This interaction with cellular biomolecules can disrupt normal biochemical reactions and lead to various adverse effects .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to reduce calcium homeostasis, osteoblast differentiation, and bone formation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been found to reduce the expression of the DNA repair genes OGG1 and APEX1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been reported to cause significant alterations in cell organelles such as mitochondria, the endo-lysosomal system, and endoplasmic reticulum over time . Additionally, it has been found to affect the stability and degradation of the product, as well as its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that exposure to different doses of this compound can lead to a significant decrease in outgrowth potential and abnormal spindle configurations . High doses can also lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it has been found to cause inflammation and oxidative stress in the intestines of zebrafish, leading to significant changes in intestinal microbiota and tissue metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation . For example, it has been found to accumulate inside various cell organelles such as lysosomes, mitochondria, and nuclei .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied. It has been found to be localized in various subcellular compartments or organelles . For instance, it has been observed in mitochondria and autophagic lysosomes, where it can cause significant alterations .

Properties

IUPAC Name

1,2,3-trichloro-4-(2,3-dichlorophenyl)benzene
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InChI

InChI=1S/C12H5Cl5/c13-8-3-1-2-6(10(8)15)7-4-5-9(14)12(17)11(7)16/h1-5H
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InChI Key

AUGNBQPSMWGAJE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl
Source PubChem
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Molecular Formula

C12H5Cl5
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DSSTOX Substance ID

DTXSID60274189
Record name 2,2',3,3',4-Pentachlorobiphenyl
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Molecular Weight

326.4 g/mol
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Physical Description

Colorless to pale-yellow, viscous liquid or solid (below 50 degrees F) with a mild, hydrocarbon odor; [NIOSH], LIGHT YELLOW VISCOUS LIQUID., Colorless to pale-yellow, viscous liquid or solid (below 50 °F) with a mild, hydrocarbon odor.
Record name Chlorodiphenyl (54% chlorine)
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Record name CHLORODIPHENYL, 54% CHLORINE (PCB)
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Boiling Point

Distillation range 365-390 °C, 689-734 °F
Record name Aroclor 1254
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Record name CHLORODIPHENYL, 54% CHLORINE (PCB)
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Flash Point

222 °C, >286 °F
Record name Chlorodiphenyl (54% chlorine)
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Solubility

Solubility in water varies because Aroclors are variable mixtures., In water, 70 ppb, In water, 12 ug/L at 25 °C, In water: 0.01 ppm, For more Solubility (Complete) data for Aroclor 1254 (6 total), please visit the HSDB record page., Solubility in water: none, Insoluble
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Record name POLYCHLORINATED BIPHENYL (AROCLOR 1254)
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Record name Chlorodiphenyl (54% chlorine)
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Density

1.495 at 65 °C/4 °C; 1505 at 15.5 °C/4 °C, Relative density (water = 1): 1.5, 1.3-1.8, (77 °F): 1.38
Record name Aroclor 1254
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Record name POLYCHLORINATED BIPHENYL (AROCLOR 1254)
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Record name CHLORODIPHENYL, 54% CHLORINE (PCB)
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Record name Chlorodiphenyl (54% chlorine)
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Vapor Pressure

0.000077 [mmHg], 7.71X10-5 mm Hg at 25 °C (avg), Vapor pressure, Pa at 25 °C: 0.01, 0.00006 mmHg
Record name Chlorodiphenyl (54% chlorine)
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Record name Aroclor 1254
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Record name POLYCHLORINATED BIPHENYL (AROCLOR 1254)
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Record name CHLORODIPHENYL, 54% CHLORINE (PCB)
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Record name Chlorodiphenyl (54% chlorine)
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Mechanism of Action

... This article reviews the current literature on endocrine-disrupting chemical (EDC) effects on the neuroendocrine system, particularly at the level of hypothalamic gonadotropin-releasing hormone (GnRH) neurons, the key cells involved in the regulation of reproductive function. The focus of this article is on two polychlorinated biphenyl mixtures (Aroclor 1221, Aroclor 1254) and two organochlorine pesticides (methoxychlor and chlorpyrifos). Some experimental data are presented for each of the four urban environmental toxicants on GnRH cells in vitro and in vivo. The results of in vitro experiments indicate that all four of the toxicants profoundly affect hypothalamic GnRH gene expression, cell survival, and neurite outgrowth, demonstrating direct effects of EDCs on a GnRH cell line. In in vivo experiments, three of the toxicants (Aroclor 1221, methoxychlor, and chlorpyrifos) caused significant alterations in GnRH mRNA levels in female rats. Both the in vitro and in vivo findings support the novel concept of chlorpyrifos as an EDC. The results, taken together with the literature, support the hypothesis that the neuroendocrine axis, and specifically GnRH neurons, are sensitive to urban environmental toxicants, and that reproductive and neurologic effects of EDCs may be mediated at this level of the hypothalamic-pituitary-gonadal axis., ... Previous reports indicate that polychlorinated biphenyl (PCB) congeners in vitro perturbed cellular Ca2+ homeostasis and protein kinase C (PKC) translocation ... The structure-activity relationship (SAR) of 3 PCB mixtures, 24 PCB congeners, and 1 dibenzofuran /have now been studied/ for their effects on PKC translocation by measuring (3)H-phorbol ester ((3)H-PDBu) binding in cerebellar granule cells (7 days in culture). All the PCB mixtures studied increased (3)H-PDBu binding significantly and in a concentration-dependent manner. However, Aroclor 1016 and Aroclor 1254 were more potent than Aroclor 1260. Of the 24 congeners studied, di-ortho congeners such as 2,2',5,5'-tetrachlorobiphenyl (-TeCB), 2,2',4,6,6'-pentachlorobiphenyl (-PeCB), 2,2',4,6-TeCB, and 2,2'-dichlorobiphenyl (-DCB) were the most potent (E50 = 28-43 uM) while non-ortho congeners such as 3,3',4,4'-TeCB and 3,3',4,4'5-PeCB were not effective. The potential contaminant of PCB mixtures, 1,2,3,7,8-pentachlorodibenzofuran had no significant effect on (3)H-PDBu binding. The SAR among these congeners revealed: (i) congeners with ortho-chlorine substitution such as 2,2'-DCB (EC50 = 43 +/- 3 uM) or ortho-lateral (meta, para) chlorine substitution such as 2,2',5,5'-TeCB (EC50 = 28 +/- 3 uM) and 2,2'4,6-TeCB (E50 = 41 +/- 6 uM) were most potent; (ii) congeners with only para-substitution such as 4,4'-DCB or high lateral content in the absence of ortho-substitution such as 3,3',4,4',5,5'-HCB were not effective; and (iii) increased chlorination was not clearly related to the effectiveness of these congeners, although hexa- and heptachlorination was less effective than di- and tetrachlorination. Low lateral substitution, especially without para-substitution, or lateral content in the presence of ortho-substitution, may be the most important structural requirement for the in vitro activity of these PCB congeners in neuronal preparations., Aroclor 1248 (2 mg/kg /day) and 1254 (5 mg/kg/day) produced 3-methylcholanthrene-type of mixed-function oxidase induction in livers of adult female cynomolgus monkeys after 69-122 days when animals were moribund. Administration ip at a concentration of 1000 mg/kg produced a mixed pattern of induction in mouse liver 66 hr after treatment, (including a 3-methylcholanthrene-type induction). The same dose of Aroclor 1016 did not produce 3-methylcholanthrene-type enzyme induction in mice. Results in monkeys are consistent with hypothesis that PCB isomers capable of inducing aryl hydrocarbon hydroxylase and causing a blue shift in cytochrome peak are associated with increased toxicity. However, the lack of response with Aroclor 1016 in mice suggested that the reported toxicity of Aroclor 1016 to infant monkeys may not result from isomers producing a 3-methylcholanthrene-like effect., Ability of Aroclor 1254 to promote enzyme-altered foci was determined in initiation/promotion bioassay in rat liver. Initiation was accomplished in rats that received a 2/3 partial hepatectomy followed in 24 hr by diethylnitrosamine (DENA). Aroclor 1254 was admin to each rat 7, 28, and 49 days after the DENA, and some rats were killed 21 days after each dose of Aroclor. Liver of rats that received Aroclor 1254 on either day 7 or on day 28 contained in increased level of gamma-glutamyltranspeptidase. Aroclor 1254 enhanced the appearance of enzyme-altered foci after only a single oral dose., For more Mechanism of Action (Complete) data for Aroclor 1254 (18 total), please visit the HSDB record page.
Record name Aroclor 1254
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Impurities

Chlorinated dibenzofurans /tetra-, penta-, and hexa-PDCFs/ were identified in all Aroclor preparations /1248, 1254, 1260/ except Aroclor 1016/ at levels from 0.8 to 2 ppm/, Polychlorinated napthalenes have also been identified in Aroclor 1254., The PCDF levels are (in ppm): Cl3, 0.063; Cl4, 0.1-0.2; Cl5, 0.2-0.4; Cl6, 0.9-1.4; Cl7, 0.96., Toxic PCDF levels in ppm: 2,3,7,8-Cl4, 0.053; 1,2,3,4,8-/1,2,3,7,8,- TCDF, 0.9; 2,3,4,7,8-PECDF,0.49; 1,2,3,4,7,9-/1,2,3,4,7,8-HXCDF, 2.5; 1,2,3,6,7, 8-TCDF, 0.9; 2,3,4,7,8-HXCDF, 0.13., Analysis of the technical PCB, Aroclor 1254 revealed the presence of a series of brominated contaminants.
Record name Aroclor 1254
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Color/Form

Light yellow, viscous liquid, Colorless to pale-yellow, viscous liquid or solid (below 50 degrees F)

CAS No.

52663-62-4, 11097-69-1
Record name PCB 82
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Record name 2,2',3,3',4-Pentachlorobiphenyl
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name POLYCHLORINATED BIPHENYL (AROCLOR 1254)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORODIPHENYL, 54% CHLORINE (PCB)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/121
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

50 °F
Record name CHLORODIPHENYL, 54% CHLORINE (PCB)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/121
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorodiphenyl (54% chlorine)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0126.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.